N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide
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Description
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide is a compound that has been extensively researched for its potential applications in the field of medicine. It is a sulfonamide derivative that has been shown to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Terahertz Wave Generation
One of the notable applications of this compound, specifically in its derivative form as 4-dimethylamino-N-methyl-4-stilbazolium tosylate (DAST) , is in the generation of terahertz (THz) waves . THz waves are electromagnetic radiation in the range of approximately 0.1 to 10 THz, which is near the border between microwaves and light waves. The compound’s large nonlinear optical coefficient makes it an excellent material for frequency down-conversion from optical waves to THz waves, which is crucial for applications such as biomedical analysis, failure diagnosis of electric circuits, and remote detection of hazardous materials.
Nonlinear Optical Applications
The compound’s derivatives have been synthesized and characterized for their potential in nonlinear optical (NLO) applications . These materials, like 4-N,N-dimethylamino-4′-N′-methylstilbazolium 2,4-dinitrobenzenesulfonate (DSDNS) , exhibit high optical susceptibilities, ultra-fast response times, and high damage tolerance, making them suitable for integrated photonics systems and ultra-fast communication technologies.
Organocatalysis
In the field of organocatalysis, derivatives of this compound have been used to promote selective oxidation of methyl aromatics with molecular oxygen . This process is fundamental in the chemical industry, where the corresponding carbonyl products serve as versatile building blocks in plastics, synthetic fibers, pharmaceuticals, and perfumes.
Synthesis of Esters
The basicity of the compound’s derivatives, such as 4-dimethylaminopyridine (DMAP) , makes them useful nucleophilic catalysts for various reactions. One such reaction is the acylation of alcohols with acid anhydrides to synthesize corresponding esters under auxiliary base- and solvent-free conditions .
Catalytic Reactions
DMAP, a derivative of the compound, has been used as a catalyst in a variety of catalytic reactions. These include esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams, and many more .
Optical Limiting Devices
The third-order properties of NLO from the Z-scan method indicate that the compound’s derivatives could be promising for application in the design of nonlinear optical devices and optical limiting applications . These devices are essential for protecting sensitive optical components against damage from intense light sources.
White Light Applications
The luminescence and chromaticity diagram of the compound’s derivatives suggest that they could be potential candidates for white light applications . This is due to their high optical transmittance and specific luminescent properties.
Laser Damage Threshold Studies
The compound’s derivatives have shown high tolerance against laser damage, as indicated by laser damage threshold studies . This property is significant for materials used in laser technology, where resistance to high-intensity laser beams is crucial.
properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-12-9-15(19(2)3)18-14(17-12)10-16-22(20,21)11-13-7-5-4-6-8-13/h4-9,16H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCZAUAGHHQGMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNS(=O)(=O)CC2=CC=CC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide |
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